molecular formula C15H13NO3 B6130374 2-(4-methoxyphenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one

2-(4-methoxyphenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one

Cat. No. B6130374
M. Wt: 255.27 g/mol
InChI Key: GFHIMHLLQNLTFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methoxyphenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one, also known as DIMBOA, is a natural compound found in various plants such as maize, wheat, and rye. It belongs to the class of benzoxazinoids, which are secondary metabolites synthesized by plants to protect themselves from herbivores and pathogens. DIMBOA has attracted significant attention in the scientific community due to its potential applications in various fields, including agriculture, medicine, and biotechnology.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one is not fully understood, but it is believed to involve the inhibition of various enzymes and pathways in the target organism. In insects, 2-(4-methoxyphenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one has been shown to inhibit the activity of digestive enzymes, leading to reduced feeding and growth. In cancer cells, 2-(4-methoxyphenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one has been shown to induce apoptosis, or programmed cell death, by activating various pathways involved in cell death.
Biochemical and Physiological Effects:
2-(4-methoxyphenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one has been shown to have various biochemical and physiological effects on organisms. In insects, 2-(4-methoxyphenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one has been shown to reduce feeding and growth, leading to decreased survival and reproduction. In plants, 2-(4-methoxyphenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one has been shown to have allelopathic effects, inhibiting the growth of neighboring plants. In humans, 2-(4-methoxyphenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one has been shown to have anti-inflammatory and anti-cancer effects, but further studies are needed to fully understand its potential health benefits.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(4-methoxyphenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one in lab experiments is its natural origin, making it a potential alternative to synthetic compounds. 2-(4-methoxyphenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one also has a wide range of applications, making it a versatile compound for research. However, one of the limitations of using 2-(4-methoxyphenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are many potential future directions for research on 2-(4-methoxyphenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one. In agriculture, further studies are needed to fully understand its insecticidal and fungicidal properties and its potential as a natural pesticide. In medicine, further studies are needed to explore its anti-inflammatory and anti-cancer effects and its potential as a new drug candidate. In biotechnology, further studies are needed to explore its potential as a marker for genetic transformation in plants and its potential applications in other fields.

Synthesis Methods

2-(4-methoxyphenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one can be synthesized using various methods, including chemical synthesis and biosynthesis. Chemical synthesis involves the use of chemical reagents to create the compound, while biosynthesis involves the use of enzymes and biological pathways. One of the most common biosynthesis methods is the use of maize as a source of 2-(4-methoxyphenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one. The maize plant produces 2-(4-methoxyphenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one-glucoside, which can be hydrolyzed to produce 2-(4-methoxyphenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one.

Scientific Research Applications

2-(4-methoxyphenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one has been extensively studied for its potential applications in various fields. In agriculture, 2-(4-methoxyphenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one has been shown to have insecticidal and fungicidal properties, making it a potential alternative to synthetic pesticides. In medicine, 2-(4-methoxyphenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one has been shown to have anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs. In biotechnology, 2-(4-methoxyphenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one has been used as a marker for genetic transformation in plants.

properties

IUPAC Name

2-(4-methoxyphenyl)-2,3-dihydro-1,3-benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3/c1-18-11-8-6-10(7-9-11)15-16-14(17)12-4-2-3-5-13(12)19-15/h2-9,15H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFHIMHLLQNLTFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2NC(=O)C3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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